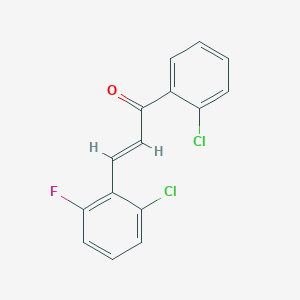
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one, also known as 2C-F-2CP, is an organofluorine compound that has a wide range of applications in synthetic chemistry, biochemistry, and pharmacology. It is a colorless, water-soluble solid with a molecular formula of C12H8Cl2FNO. 2C-F-2CP is a versatile building block for the synthesis of a variety of compounds and has been used in the preparation of biologically active compounds. It has also been used in the synthesis of novel bioactive compounds that can be used in drug discovery and development.
科学的研究の応用
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds, such as anti-cancer agents, anti-inflammatory agents, and anticonvulsants. It has also been used in the synthesis of novel bioactive compounds that can be used in drug discovery and development. Additionally, this compound has been used in the synthesis of fluorescent compounds and has been used as a starting material in the synthesis of other organofluorine compounds.
作用機序
The mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one is not fully understood. However, it is believed to interact with proteins and other molecules in the cell in order to exert its effects. It is thought to bind to and inhibit the activity of certain enzymes, which can lead to the inhibition of cellular processes and the modulation of cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). Inhibition of these enzymes can lead to the modulation of cellular signaling pathways and the inhibition of cellular processes, such as inflammation and cell proliferation. Additionally, this compound has been shown to have anti-cancer and anti-inflammatory effects in animal models.
実験室実験の利点と制限
The use of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one in laboratory experiments has several advantages. It is a versatile building block for the synthesis of a variety of compounds and can be used in the synthesis of novel bioactive compounds. Additionally, it is a water-soluble solid and is relatively easy to obtain and handle. However, there are some limitations to using this compound in laboratory experiments. It is a relatively expensive compound, and it is not always easy to obtain in large quantities. Additionally, it has a relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for the use of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one in scientific research. It could be used in the development of new drugs, as it has been shown to have anti-cancer and anti-inflammatory effects. Additionally, it could be used in the synthesis of novel organofluorine compounds, which could be used in the development of new materials and technologies. Additionally, it could be used in the development of fluorescent compounds, as it has been used in the synthesis of such compounds. Finally, it could be used in the development of new techniques for the synthesis of biologically active compounds, such as anti-cancer agents and anti-inflammatory agents.
合成法
The synthesis of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one typically involves the reaction of 2-chloro-6-fluorophenol with 2-chlorobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous medium at a temperature of 60-70°C for a duration of 4-6 hours. The reaction yields a product with a yield of up to 90%. The product can then be purified by recrystallization from methanol or ethanol.
特性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FO/c16-12-6-3-7-14(18)10(12)8-9-15(19)11-4-1-2-5-13(11)17/h1-9H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVODTUMVCDRMBP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=C(C=CC=C2Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

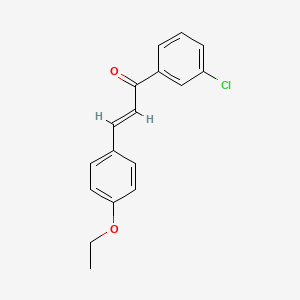
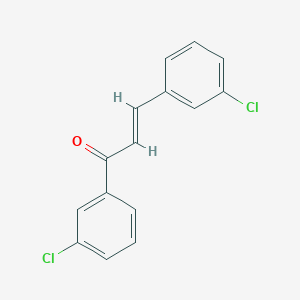
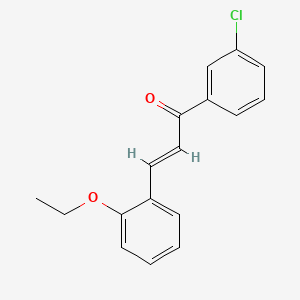



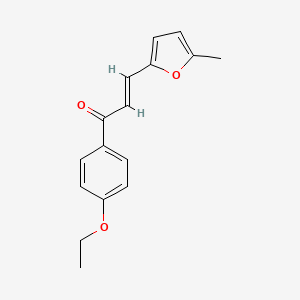


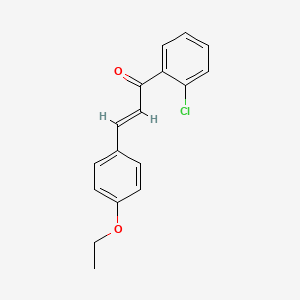

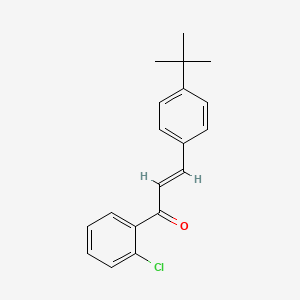
![(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346472.png)
